8-Bromo-6-chloro-3-iodoimidazo[1,2-b]pyridazine
Overview
Description
8-Bromo-6-chloro-3-iodoimidazo[1,2-b]pyridazine is a heterocyclic compound with the molecular formula C6H2BrClIN3. It is a member of the imidazo[1,2-b]pyridazine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 8-Bromo-6-chloro-3-iodoimidazo[1,2-b]pyridazine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-aminopyridine derivatives with appropriate halogenated reagents under controlled conditions. For instance, the use of copper-catalyzed tandem cyclization/iodination reactions has been reported for the synthesis of similar compounds . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
8-Bromo-6-chloro-3-iodoimidazo[1,2-b]pyridazine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and iodine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, potentially leading to different biological activities.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
8-Bromo-6-chloro-3-iodoimidazo[1,2-b]pyridazine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of kinase inhibitors and other bioactive molecules.
Biological Studies: The compound is used in studies related to its potential antifungal, anti-inflammatory, and anti-proliferative activities.
Chemical Research: It is employed in the development of new synthetic methodologies and the exploration of reaction mechanisms.
Mechanism of Action
The mechanism of action of 8-Bromo-6-chloro-3-iodoimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s halogen atoms play a crucial role in its binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
8-Bromo-6-chloro-3-iodoimidazo[1,2-b]pyridazine can be compared with other imidazo[1,2-b]pyridazine derivatives, such as:
6-Chloro-3-nitroimidazo[1,2-b]pyridazine: Known for its use in the synthesis of various bioactive molecules.
8-Bromo-6-chloroimidazo[1,2-b]pyridazine: Another derivative with similar structural features but different biological activities.
The uniqueness of this compound lies in its specific halogenation pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
8-bromo-6-chloro-3-iodoimidazo[1,2-b]pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClIN3/c7-3-1-4(8)11-12-5(9)2-10-6(3)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSFRKRKCGOHTJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC=C(N2N=C1Cl)I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClIN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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